Methyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carboxylate

Antitubercular Mycobacterium tuberculosis Structure-Activity Relationship

Methyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carboxylate (CAS 1375485-64-5, C₁₁H₉F₃N₂O₂, MW 258.20) is a fully substituted benzimidazole ester bearing a 2-trifluoromethyl group, an N1-methyl substituent, and a C5-methyl carboxylate. This 1,2,5-trisubstituted benzimidazole scaffold is recognized in medicinal chemistry for its enhanced metabolic stability and tunable lipophilicity imparted by the trifluoromethyl motif.

Molecular Formula C11H9F3N2O2
Molecular Weight 258.20 g/mol
Cat. No. B12506406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carboxylate
Molecular FormulaC11H9F3N2O2
Molecular Weight258.20 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)C(=O)OC)N=C1C(F)(F)F
InChIInChI=1S/C11H9F3N2O2/c1-16-8-4-3-6(9(17)18-2)5-7(8)15-10(16)11(12,13)14/h3-5H,1-2H3
InChIKeyVHQDSLJGZYEVRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carboxylate: A Trifluoromethylated Benzimidazole Scaffold for Drug Discovery and Materials Research


Methyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carboxylate (CAS 1375485-64-5, C₁₁H₉F₃N₂O₂, MW 258.20) is a fully substituted benzimidazole ester bearing a 2-trifluoromethyl group, an N1-methyl substituent, and a C5-methyl carboxylate . This 1,2,5-trisubstituted benzimidazole scaffold is recognized in medicinal chemistry for its enhanced metabolic stability and tunable lipophilicity imparted by the trifluoromethyl motif . The compound serves as a versatile building block in pharmaceutical research, particularly within programs targeting mycobacterial MmpL3, kinases, and other therapeutically relevant enzymes [1].

Why Methyl 1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carboxylate Cannot Be Replaced by Generic 2-Trifluoromethylbenzimidazole Analogs


Within the 2-trifluoromethylbenzimidazole class, the precise positioning of the N1-methyl and C5-methyl ester functionalities critically determines target engagement and physicochemical properties. Literature evidence demonstrates that replacing the 5-carboxylate ester with a carbonitrile or carboxylic acid abolishes anti-tubercular activity in M. tuberculosis H37Rv assays [1], while switching from a methyl to an ethyl ester alters lipophilicity and cellular permeability . Furthermore, the presence of the N1-methyl group distinguishes this scaffold from unsubstituted 2-trifluoromethyl-1H-benzimidazole-5-carboxylates, which exhibit distinct hydrogen-bonding capabilities and may interact differently with biological targets [2]. These structure-activity relationships (SAR) underscore why generic substitution—even among closely related benzimidazole carboxylates—is not scientifically valid without explicit comparative data.

Quantitative Differentiation Evidence for Methyl 1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carboxylate Against Key Comparators


Antimycobacterial Activity: C5-Methyl Ester vs. C5-Carbonitrile and C5-Carboxylic Acid Analogs

In a focused SAR study of 1,2-disubstituted benzimidazole-5-carboxylates against M. tuberculosis H37Rv, the presence of a C5-carboxylate ester was essential for antimycobacterial activity, whereas replacement with a carbonitrile or carboxylic acid at the same position resulted in a complete loss of measurable activity (IC₅₀ > 100 µM) [1]. The target compound, bearing a C5-methyl ester, belongs to the active ester series, while closely related analogs such as 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carbonitrile (CAS 864273-95-0) and 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carboxylic acid (CAS 1094264-29-5) are predicted to be inactive based on this SAR.

Antitubercular Mycobacterium tuberculosis Structure-Activity Relationship

Lipophilicity Modulation: N1-Methyl-5-methyl Ester vs. N1-Unsubstituted-5-methyl Ester

The N1-methyl substituent on the target compound reduces hydrogen-bond donor capacity (HBD = 0) compared to the unsubstituted analog methyl 2-(trifluoromethyl)-1H-benzimidazole-5-carboxylate (HBD = 1), thereby altering lipophilicity and passive membrane permeability . The unsubstituted analog exhibits a calculated logP of 2.399 , while the N1-methyl derivative, based on the structurally similar 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-6-carbonitrile (XLogP3-AA = 2.1, PubChem CID 68973116), is expected to show a modest reduction in logP (~2.0–2.2) due to the replacement of the N–H with an N–CH₃ group [1]. This subtle change can significantly affect oral bioavailability and tissue distribution profiles.

Lipophilicity Drug-likeness Permeability

EGFR/VEGFR2 Dual Inhibition Potential: 2-Trifluoromethyl-N1-Alkyl Benzimidazole Scaffold vs. Non-Fluorinated Analogs

A series of N-substituted-2-(trifluoromethyl)benzimidazoles was designed and evaluated for EGFR/VEGFR2 dual inhibition via molecular docking and cytotoxicity assays [1]. The most potent compound in this series, 7d, exhibited an IC₅₀ of 0.51 µM against MCF-7 breast cancer cells, representing a 4.2-fold improvement over doxorubicin (IC₅₀ = 2.12 µM) [1]. The 2-trifluoromethyl group on the benzimidazole core was critical for binding to the EGFR active site, engaging key amino acid residues analogous to those contacted by the co-crystallized ligand erlotinib [1]. The target compound, bearing the identical 2-CF₃ and N1-alkyl benzimidazole scaffold with a C5-methyl ester, is positioned as a direct structural analog of the active chemotype identified in this study.

EGFR VEGFR2 Kinase inhibition Cancer

Synthetic Tractability: Single-Step Esterification vs. Multi-Step Derivatization Required for Amide and Acid Analogs

The target compound is commercially available at ≥98% purity and can be directly used as a building block for amide coupling, ester hydrolysis to the corresponding carboxylic acid (CAS 1094264-29-5), or hydrazinolysis to the hydrazide—key intermediates in the construction of compound libraries [1]. In contrast, the direct procurement of the corresponding 5-carboxylic acid or 5-carbonitrile often requires custom synthesis with longer lead times and higher costs . The methyl ester serves as a versatile late-stage diversification handle, enabling parallel synthesis of amide, hydrazide, and acid derivatives from a single starting material [1].

Synthetic accessibility Medicinal chemistry Building block

Optimal Scientific and Industrial Use Cases for Methyl 1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carboxylate


Antitubercular Lead Optimization: Late-Stage Diversification of C5-Ester Benzimidazoles Targeting MmpL3

The target compound is an ideal starting point for structure-activity relationship (SAR) campaigns against M. tuberculosis H37Rv and drug-resistant strains. The 2-trifluoromethyl-1,2-disubstituted benzimidazole scaffold has been validated as an MmpL3 inhibitor chemotype with nanomolar in vitro potency [1]. The methyl ester at C5 enables facile conversion to amides, hydrazides, and carboxylic acids for systematic SAR exploration, while preserving the essential N1-methyl and 2-CF₃ pharmacophoric elements [2].

Kinase Inhibitor Discovery: Dual EGFR/VEGFR2 Scaffold for Anticancer Agent Development

This compound belongs to the 2-trifluoromethyl-N-alkyl benzimidazole class that has demonstrated potent dual EGFR/VEGFR2 inhibition, with lead analogs achieving IC₅₀ values of 0.51 µM against MCF-7 cells—a 4.2-fold improvement over doxorubicin [3]. The target compound can be directly employed in focused kinase inhibitor libraries, with the C5-methyl ester serving as a vector for introducing solubilizing groups or additional binding elements to enhance kinase selectivity.

Physicochemical Property Optimization: N1-Methyl Blockade for CNS Drug Discovery

The N1-methyl substituent eliminates a hydrogen-bond donor present in the unsubstituted 2-trifluoromethylbenzimidazole-5-carboxylate series, reducing HBD count from 1 to 0 and potentially improving blood-brain barrier penetration [4]. This property is particularly valuable for CNS-targeted programs where minimizing HBD count is a key design criterion, making the target compound a preferred scaffold over its N1-unsubstituted counterparts.

Combinatorial Chemistry and Library Synthesis: A Versatile C5-Ester Diversification Handle

The commercially available methyl ester (≥98% purity) serves as a single precursor for generating structurally diverse compound libraries via ester hydrolysis, hydrazinolysis, and amide coupling . This three-pronged diversification strategy enables the rapid exploration of chemical space around the 2-trifluoromethylbenzimidazole core without the need to procure multiple, costly building blocks, thereby accelerating hit-to-lead timelines in drug discovery programs.

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